2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSHKDYNAUXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid typically involves the reaction of 2-isopropyl-5-methylphenol with benzyl chloride under basic conditions to form the intermediate 2-[(2-isopropyl-5-methylphenoxy)methyl]benzyl chloride. This intermediate is then subjected to oxidation to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Functional Group Influence : Replacement of the benzoic acid group with acetohydrazide () reduces acidity (pKa shift from ~4.2 to ~8.1), altering solubility and reactivity.
- Stereochemistry : The cyclohexyl ester derivative () introduces chiral centers, which may affect bioavailability and metabolic pathways.
Metabolic and Toxicological Comparisons
- Metabolites: Metabolites of related compounds, such as 490-M18 and 490-M19 (), demonstrate hydroxylation and conjugation at the phenoxy-methyl group, suggesting similar metabolic pathways for the target compound.
- In contrast, acetohydrazide derivatives () may exhibit higher reactivity, necessitating careful handling.
Commercial and Practical Considerations
- Safety Profiles : While direct toxicity data for the target compound are absent, structural analogs (e.g., cyclohexyl ester in ) emphasize the need for rigorous safety protocols due to irritant properties.
Research Findings and Implications
- Benzoic acid derivatives generally exhibit higher aqueous solubility (e.g., ~2.5 mg/mL at pH 7.4) than ester or hydrazide analogs, influencing formulation strategies.
Synthetic Challenges :
- The compound’s synthesis likely involves multi-step Friedel-Crafts alkylation and oxidation, as inferred from methods in for positional isomers.
Biological Activity
2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound possesses the following chemical structure:
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
The unique structure, characterized by the isopropyl and methyl groups attached to the phenoxy moiety, influences its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized various derivatives and tested their efficacy against common pathogens:
| Compound | Target Organisms | Activity Level |
|---|---|---|
| Compound 2 | Pseudomonas aeruginosa | Potent |
| Compound 6 | Staphylococcus aureus | Potent |
| Compound 15 | Candida albicans | Potent antifungal |
These findings indicate that certain derivatives of the compound can effectively inhibit the growth of both bacterial and fungal pathogens, suggesting potential applications in treating infections caused by these organisms .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that this compound can reduce inflammation in various models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
A notable case study involved assessing the compound's effects on inflammatory markers in animal models. The results indicated a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) following treatment with the compound, underscoring its therapeutic potential in managing inflammatory conditions.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Pseudomonas aeruginosa and Staphylococcus aureus | |
| Anti-inflammatory | Reduced TNF-α and IL-6 levels in animal models |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial metabolism, leading to its observed effects.
Q & A
Q. What are the established synthetic routes for 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid, and what key reaction conditions influence yield?
The synthesis typically involves esterification or nucleophilic substitution reactions. A common approach is the reaction of 2-isopropyl-5-methylphenol with a benzyl halide derivative, followed by hydrolysis to yield the benzoic acid moiety. For example:
- Step 1 : React 2-isopropyl-5-methylphenol with methyl 2-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours to form the ether intermediate.
- Step 2 : Hydrolyze the ester group using NaOH in methanol/water (1:1 v/v) under reflux to obtain the final product .
Key factors affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios of reactants.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- NMR : The aromatic protons in the benzoic acid and phenoxy moieties appear as distinct multiplets in the 6.5–8.0 ppm range. The isopropyl group shows a septet (1H) near 2.8 ppm and doublets (6H) at ~1.2 ppm .
- X-ray crystallography : Use SHELX software for structure refinement. Data collection at low temperature (e.g., 100 K) improves resolution. ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid group .
Advanced Research Questions
Q. How can synthetic protocols be optimized to achieve higher enantiomeric purity for chiral derivatives?
- Chiral catalysts : Use palladium-based catalysts with chiral ligands (e.g., BINAP) in asymmetric cross-coupling reactions to control stereochemistry .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomer separation. Monitor purity via circular dichroism (CD) spectroscopy .
Q. How are discrepancies resolved between crystallographic data and spectroscopic results?
- Refinement strategies : In SHELXL, adjust the weighting scheme (e.g., using "WGHT" commands) to balance X-ray data and geometric restraints. Validate hydrogen bonding networks against NMR-derived coupling constants .
- Dynamic NMR : Investigate conformational flexibility at higher temperatures (e.g., 400 MHz, 353 K) to detect rotameric states that may explain crystallographic disorder .
Q. What methodologies identify metabolic pathways and degradation products of this compound?
- In vitro metabolism : Incubate with liver microsomes (rat/human) and analyze via LC-HRMS . Major Phase I metabolites often involve hydroxylation at the isopropyl or methylphenoxy groups. Phase II conjugates (glucuronides) are identified using β-glucuronidase hydrolysis .
- Comparative studies : Use species-specific models (e.g., rainbow trout vs. mammals) to assess metabolic divergence. Quantify metabolites via isotope dilution assays .
Q. How can biological activity assays be designed to evaluate antimicrobial potential?
- In vitro screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a resazurin-based viability assay for rapid readouts.
- Mechanistic studies : Perform time-kill curves and synergy testing with β-lactam antibiotics. Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme targets like dihydrofolate reductase .
Q. What safety protocols are recommended for handling this compound, and how are ecotoxicological risks assessed?
- Lab handling : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials at 4°C to prevent photodegradation. First aid for skin contact includes flushing with water for 15 minutes .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Note that environmental persistence data are scarce, necessitating QSAR modeling for preliminary risk assessment .
Data Contradiction and Validation
Q. How should conflicting data on cytotoxic effects be analyzed?
- Dose-response validation : Replicate cytotoxicity assays (e.g., MTT on HeLa cells) across multiple labs. Use ANOVA to compare IC₅₀ values. Discrepancies may arise from cell passage number or serum content in media .
- Apoptosis markers : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays to distinguish necrotic vs. apoptotic pathways .
Q. What strategies address inconsistencies in metabolite quantification across analytical platforms?
- Cross-platform calibration : Use certified reference standards (e.g., 490-M04 from Kresoxim-methyl studies) to normalize LC-MS and GC-MS data. Apply matrix-matched calibration to correct for ion suppression .
- Inter-laboratory studies : Share raw data (mzML files) via platforms like MetaboLights for reprocessing with unified parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
